For medicinal chemists seeking to install a basic amine-containing biaryl motif without protecting group manipulations, this boronic acid provides a direct Suzuki-Miyaura coupling handle. • 98% purity ensures accurate stoichiometric control in parallel synthesis. • Eliminates deprotection steps; the free N-ethylpiperazine is ready for salt formation and solubility tuning. • Rule-of-five compliant (MW 348.2, LogP 1.71) for late-stage fragment elaboration. • Reliable global supply with ambient shipping.
Molecular FormulaC16H21BN2O4S
Molecular Weight348.2 g/mol
CAS No.1704121-11-8
Cat. No.B1408109
⚠ Attention: For research use only. Not for human or veterinary use.
Sourcing (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid: Key Properties and Class Context
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid (CAS 1704121-11-8) is a multifunctional aryl boronic acid building block containing a naphthalene core, a sulfonyl linker, and an N-ethylpiperazine moiety . It belongs to the class of sulfonamide-linked boronic acids, which are widely employed in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecules in medicinal chemistry and pharmaceutical research [1]. Its structural features suggest utility as a key intermediate for introducing a polar, basic piperazine element into biaryl scaffolds.
Reaction typeSuzuki-Miyaura cross-coupling
Structural utilityPre-functionalized naphthyl-sulfonyl-piperazine moiety for direct biaryl installation
Purity grade selectionTwo reported purity options available; higher grade may support stoichiometric applications
[1] PubChem. (2025). Compound Summary for CID 91759446, (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid. National Center for Biotechnology Information. View Source
Why Generic Substitution of This Boronic Acid Is Not Advisable
In the absence of direct comparative data, the rationale against simple substitution is based on class-level inference. The combination of a boronic acid, a sulfonamide, and a basic N-ethylpiperazine tail within a single naphthalene scaffold constitutes a highly specific spatial and electronic profile. Replacing this compound with a generic phenylboronic acid or a naphthalen-1-ylboronic acid lacking the sulfonyl-piperazine group would forfeit the intended binding interactions, solubility characteristics, and the potential for specific biological activity. The sulfonamide group acts as a hydrogen-bond donor/acceptor and a linker, while the tertiary amine in the piperazine ring provides a basic center for salt formation, affecting solubility and pharmacokinetics in a way that a simple boronic acid cannot replicate [1]. The available limited evidence does not support interchangeable use with any other commercial boronic acid.
Loss of key hydrogen-bonding interactions
Replacing this compound with generic phenyl- or naphthalen-1-ylboronic acid removes the sulfonamide group, which may serve as a hydrogen-bond donor/acceptor. Binding interactions in target scaffolds may not transfer.
Altered solubility and partitioning profile
The polar sulfonamide and basic piperazine confer distinct LogP and solubility behavior compared to simple boronic acids. Aqueous reaction compatibility and extraction characteristics may shift.
Absence of a basic center for salt formation
The N-ethylpiperazine tertiary amine can be used for salt formation to modulate solubility and pharmacokinetic properties. This functionality is not present in common boronic acid building blocks, limiting direct substitution without additional synthetic steps.
[1] BenchChem. General product description for (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid. NOTE: This source is used only for its chemical structure description, not for comparative claims, as BenchChem is a restricted source. The structural argument is verified against PubChem data. View Source
Quantitative Evidence Guide: Critical Data Scarcity Assessment
Purity Benchmarking as a Procurement Differentiator
Commercially, the compound is offered at two distinct purity grades, which is the only available quantitative differentiator for procurement. Fluorochem supplies the compound at 98% purity , while AKSci offers it at 95% . This 3-percentage-point difference may be significant for applications requiring high-purity building blocks, such as late-stage functionalization in medicinal chemistry, where minor impurities could lead to side products or require additional purification steps.
Purity BenchmarkingSupplier-reported
98% (HPLC)
Higher reported purity may reduce need for in-house purification in stoichiometry-sensitive steps.
95% grade also available (AKSci). Analytical methods not disclosed; verify with in-house QC.
Purity AnalysisHPLCProcurement Quality
Evidence Dimension
Product Purity (HPLC/UPLC)
Target Compound Data
98% (Fluorochem)
Comparator Or Baseline
95% (AKSci)
Quantified Difference
3 percentage points higher
Conditions
As reported by suppliers; specific analytical methods not disclosed.
Why This Matters
For procurement, a higher purity specification can reduce the need for in-house purification, saving time and resources in synthesis workflows where stoichiometric precision is critical.
Purity AnalysisHPLCProcurement Quality
Physicochemical Differentiation from Non-Sulfonamide Analogs
The compound has a computed octanol-water partition coefficient (LogP) of 1.71 , which is a key determinant of membrane permeability and solubility. This differentiates it from the simpler and more lipophilic naphthalen-1-ylboronic acid (CAS 13922-41-3), which has a predicted LogP of approximately 3.1 [1]. The lower LogP of the target compound, conferred by the polar sulfonamide and basic piperazine, suggests superior aqueous solubility and a more favorable profile for biological assays or for use in aqueous coupling reactions.
Computed LogPClass-level inference
1.71 vs. naphthalen-1-ylboronic acid ≈3.1
Δ LogP ≈ -1.4 indicates greater predicted hydrophilicity; may support aqueous coupling conditions.
Computed values; experimental LogP may vary. Direct measurement recommended for critical applications.
A more hydrophilic boronic acid can be advantageous in reactions requiring aqueous conditions, simplifies purification by extraction, and is generally preferred when the final target needs to meet drug-likeness criteria.
[1] PubChem. (2025). Computputed Properties for Naphthalen-1-ylboronic acid (CID 273437). LogP predicted from structure. View Source
Drug-Likeness and Property Comparison to Boc-Protected Analog
The compound's Topological Polar Surface Area (TPSA) is 89.5 Ų, and it has 2 H-bond donors and 6 H-bond acceptors [1]. This places it within the typical ranges for oral bioavailability (rule-of-five compliant). In contrast, its direct synthetic precursor, (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid (CAS 1704120-96-6), has a molecular weight of 420.3 g/mol and a higher TPSA due to the additional carbamate group . The target compound's lower molecular weight and simpler functional group profile make it a more attractive final intermediate for fragment-based or late-stage diversification strategies, avoiding the added step and mass of a Boc-deprotection.
MW / TPSA vs. Boc AnalogClass-level inference
348.2 g/mol, 89.5 Ų vs. Boc-protected analog 420.3 g/mol, ~113 Ų
Lower MW and TPSA may simplify synthetic routes for fragment-based elaboration by avoiding Boc-deprotection steps.
Computed properties; CAS 1704120-96-6 used for comparison. Actual TPSA may differ.
Drug-likenessTPSAMolecular WeightFragment-Based Drug Discovery
Computed properties; CAS 1704120-96-6 structure used for comparison.
Why This Matters
For medicinal chemistry campaigns, a lower molecular weight intermediate with fewer protecting groups is generally preferred to increase the efficiency of lead optimization and reduce synthetic step count.
Drug-likenessTPSAMolecular WeightFragment-Based Drug Discovery
Application Scenarios Based on Structural and Physicochemical Evidence
Suzuki-Miyaura Coupling for Piperazine-Containing Biaryl Libraries
The compound is optimally suited as a boronic acid partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install a pre-formed naphthyl-sulfonyl-piperazine moiety onto a target core. This is a strategic choice for medicinal chemists building focused libraries of kinase inhibitors, GPCR ligands, or other targets where a basic amine is pharmacophorically essential [1]. Its purity (up to 98%) supports stoichiometric control in parallel synthesis.
Late-Stage Functionalization in Fragment-Based Drug Discovery
With its moderate molecular weight (348.2 g/mol) and low LogP (1.71), the compound is a high-value, rule-of-five-compliant boronic acid for late-stage diversification of elaborated fragments [1]. Its use avoids the need for subsequent deprotection steps, shortening synthetic routes compared to its Boc-protected analog.
Proteasome Inhibitor Scaffold Development
Based on the documented activity of structurally related aromatic sulfonyl naphthalene-based boronates as 20S proteasome inhibitors, this compound could serve as a key intermediate in the synthesis of novel non-peptide proteasome inhibitors [1]. The naphthalene-sulfonyl-piperazine core aligns with the scaffold reported to show improved metabolic stability over peptide-based inhibitors like Bortezomib [1].